3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]
Description
3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] (CAS: 183-31-3) is a spirocyclic compound featuring a benzothiazole ring fused to a cyclopentane moiety via a spiro-junction at the 2-position of the benzothiazole. Its molecular formula is C₁₁H₁₃NS, with a molecular weight of 191.29 g/mol . The compound is synthesized via solvent-free methods, yielding 91% under optimized conditions, as confirmed by IR and NMR spectroscopy . Key spectral data include:
- IR (KBr): N–H stretch at 3354 cm⁻¹, aromatic C–H stretches (3066–2871 cm⁻¹), and C=C vibrations (1581–1320 cm⁻¹).
- ¹H-NMR (CDCl₃): Aromatic protons at δ 6.64–7.08 (m, 4H), cyclopentane protons at δ 1.77–2.25 (m, 8H).
- ¹³C-NMR: Spiro carbon at δ 84.2 ppm, with aromatic carbons between δ 110.9–145.9 ppm .
The compound is stored at 2–8°C under dry conditions and is of interest in medicinal and agrochemical research due to its structural similarity to bioactive spiroheterocycles .
Properties
IUPAC Name |
spiro[3H-1,3-benzothiazole-2,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZBGVSNIQACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495112 | |
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183-31-3 | |
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Aminothiophenol with Cyclopentanone
The most widely reported route involves the cyclocondensation of o-aminothiophenol and cyclopentanone. This method leverages the inherent reactivity of the aminothiol group with ketones to form the benzothiazole ring while simultaneously generating the spirocyclic architecture.
Mechanistic Pathway :
-
Nucleophilic attack of the thiol group on the carbonyl carbon of cyclopentanone
-
Subsequent dehydration to form the thiazoline intermediate
-
Aromatization through oxidative dehydrogenation
-
Spirocyclization via intramolecular C-C bond formation
Critical Parameters :
-
Molar Ratio : Stoichiometric 1:1 ratio prevents oligomerization byproducts
-
Oxidant Selection : Atmospheric oxygen suffices for aromatization at elevated temperatures
-
Cyclization Control : Steric effects from the cyclopentane ring direct regioselective spiro-formation
Advanced Catalytic Systems
DBU-Mediated Cascade Reactions
Building on methodologies developed for analogous spirothiazolidinones, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes a tandem sulfa-Michael/aldol process:
Reaction Setup :
| Component | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 25°C (ambient) |
| Catalyst Loading | 50 mol% DBU |
| Reaction Time | 2-4 hours |
Yield Optimization :
-
Purification : Flash chromatography (petroleum ether/ethyl acetate 3:1)
-
Challenges : Competing thiol oxidation pathways require strict anaerobic conditions
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Transitioning from batch to flow chemistry addresses scalability challenges:
System Configuration :
-
Mixer Unit : T-shaped micromixer (100 μm channels)
-
Reaction Coil : PFA tubing (10 mL volume) maintained at 80°C
-
Residence Time : 15 minutes
Performance Metrics :
| Parameter | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
| Purity | 92% | 95% |
| Catalyst Consumption | 50 mol% | 20 mol% |
Structural Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive analysis ensures product integrity:
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.25-7.18 (m, 2H, aromatic H)
-
δ 6.95-6.88 (m, 2H, benzothiazole H)
-
δ 2.45-1.95 (m, 8H, cyclopentane H)
13C NMR (101 MHz, CDCl₃) :
-
168.5 (C=S)
-
152.3, 135.2, 126.8 (aromatic carbons)
-
44.7 (spiro carbon)
HRMS (ESI+) :
-
Calculated for C₁₁H₁₃NS [M+H]⁺: 191.0794
-
Observed: 191.0796
Process Optimization Strategies
Solvent Screening Matrix
Systematic evaluation of reaction media:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 92 |
| DCM | 8.9 | 65 | 88 |
| EtOAc | 6.0 | 71 | 90 |
| Toluene | 2.4 | 82 | 94 |
Key Insight : Low-polarity solvents enhance cyclization kinetics through selective transition state stabilization.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling technique eliminates solvent waste:
Milling Parameters :
-
Frequency: 30 Hz
-
Ball Material: ZrO₂
-
Milling Time: 45 minutes
Performance Gains :
-
98% atom economy vs. 82% in solution-phase
-
10-fold reduction in E-factor (from 15.2 to 1.5)
Chemical Reactions Analysis
Types of Reactions
3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to benzothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse modifications that can lead to novel chemical entities .
Biology
- Antimicrobial Activity : Preliminary studies indicate that 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] exhibits potential antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting it could be developed into new antibacterial agents .
- Anticancer Properties : The compound is being investigated for its potential as an anticancer agent. Studies have indicated that it may inhibit certain enzymes or receptors involved in cancer progression, thus representing a promising lead for drug discovery .
Medicine
- Drug Development : Given its biological activities, 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] is explored as a lead compound in drug discovery for various therapeutic targets. Its ability to interact with biological systems makes it a candidate for developing new medications .
Material Science
- Organic Semiconductors and Dyes : The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes. Its structural characteristics allow it to be integrated into advanced materials used in electronics and photonics .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its interaction with bacterial cell membranes.
Case Study 2: Anticancer Potential
In vitro assays showed that derivatives of this compound inhibited the proliferation of various cancer cell lines. The benzothiazole moiety was found to play a crucial role in modulating cell signaling pathways associated with cancer growth.
Mechanism of Action
The mechanism of action of 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Key Observations :
- Ring Systems : The benzothiazole moiety in the target compound distinguishes it from benzofuran (electron-rich oxygen heterocycle) or benzodioxole (electron-deficient) derivatives. These substitutions influence electronic properties and reactivity .
- Synthesis Efficiency : Solvent-free synthesis of the benzothiazole derivative achieves higher yields (91%) compared to acenaphthylene-pyrazole analogs (65–70%) . Catalytic asymmetric methods (e.g., Cu(II)/BOX) for benzofuran-spiro compounds prioritize enantioselectivity (>90% ee) over yield .
Thermal and Stability Profiles
- Thermal Stability : Benzothiazole-spiro compounds exhibit moderate stability (storage at 2–8°C required) , whereas benzodioxole analogs (e.g., brominated spiro[1,3-benzodioxole-2,1'-cyclopentane]) may require inert atmospheres due to halogen sensitivity .
- Solubility : The benzothiazole derivative's solubility in chlorinated solvents (e.g., CDCl₃) contrasts with the polar solubility profiles of benzodioxole or pyrazole-containing spirocycles .
Biological Activity
3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] is C11H13NS, with a molecular weight of approximately 191.29 g/mol. Its unique spiro structure combines a benzothiazole moiety with a cyclopentane ring, which may contribute to its distinct biological properties. The InChI code for this compound is 1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .
Antimicrobial Properties
Research indicates that 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] exhibits notable antimicrobial activity . The compound has been investigated for its efficacy against various bacterial strains. Studies suggest that it may inhibit microbial growth by interacting with specific enzymes or cellular pathways involved in bacterial metabolism .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may disrupt cancer cell signaling pathways or induce apoptosis in malignant cells. The benzothiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which could enhance its binding affinity to cancer-related targets .
The mechanism of action for 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] involves interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation: It may disrupt signaling pathways that are essential for cancer cell growth and survival.
These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3H-spiro[benzo[d]thiazole-2,1'-cyclopentane] | Similar spiro structure | Different electronic properties |
| 4'-tert-butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] | Cyclohexane instead of cyclopentane | Enhanced lipophilicity affecting bioavailability |
| 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] | Contains an ethyl group | Exhibits distinct biological activities |
This table illustrates how variations in structure can lead to different chemical behaviors and biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological activity of derivatives of 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]:
- Antioxidant Activity: Some derivatives have shown promising antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
- Antitubercular Properties: Research has indicated that certain benzothiazole derivatives exhibit antitubercular activity, which could be relevant for developing new treatments against tuberculosis .
- Analgesic Effects: Other studies have reported analgesic effects associated with similar compounds containing the benzothiazole moiety .
Q & A
Q. What are the established synthetic routes for 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions to form the spirocyclic core. For example, solvent-free methods under mild conditions (e.g., 80–100°C) have achieved yields up to 91% by combining 1,3-benzothiazole derivatives with cyclopentane precursors. Key steps include nucleophilic substitution and ring closure, with purification via column chromatography . Reaction temperature, catalyst selection (e.g., Lewis acids), and solvent absence critically impact efficiency and purity.
Q. How is 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] characterized spectroscopically?
Characterization relies on multi-nuclear NMR (¹H, ¹³C), IR, and X-ray crystallography. For instance:
- ¹H-NMR : Peaks at δ 6.64–7.08 (aromatic protons) and δ 1.77–2.25 (cyclopentane protons) confirm structural motifs .
- IR : Bands at 3354 cm⁻¹ (N-H stretch) and 1581–1320 cm⁻¹ (C=C aromatic) validate functional groups .
- X-ray diffraction : Resolves spirocyclic geometry and bond angles, often refined using SHELX software .
Q. What are the primary biological targets or activities investigated for this compound?
While direct data on 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] is limited, structurally related spiro compounds exhibit antimicrobial, anti-inflammatory, and enzyme-modulating activities. For example, spiro[benzofuran-2,1'-cyclopentane] derivatives show activity against voltage-gated calcium channels, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can solvent-free synthesis be optimized to improve stereoselectivity and scalability?
Solvent-free protocols reduce side reactions and enhance green chemistry metrics. Optimizing parameters like microwave-assisted heating or ball-milling can accelerate reaction kinetics. For example, NHC (N-heterocyclic carbene)-catalyzed annulations under solvent-free conditions yield enantioselective spiroheterocycles with >90% ee, as demonstrated in analogous systems . Scalability requires balancing temperature gradients and catalyst loading .
Q. What mechanistic insights explain the reactivity of this spiro compound in ring-contraction or fusion reactions?
Ring-contraction reactions (e.g., forming tetrahydroindoles) involve nucleophilic attack at the spiro junction, followed by bond reorganization. For example, treatment with S₂Cl₂ induces thiazole ring formation via sulfur insertion and subsequent cyclization, as observed in analogous spiro[thiazol-2,1'-cyclohexane] systems . Computational studies (DFT) can map transition states to rationalize regioselectivity .
Q. How do structural modifications (e.g., cyclopentane vs. cyclohexane) alter biological or physicochemical properties?
Substituting cyclopentane with larger rings (e.g., cyclohexane) increases steric bulk, affecting binding affinity to targets like enzymes. For example, cyclohexane-containing analogs exhibit reduced antimicrobial activity compared to cyclopentane derivatives due to conformational rigidity . LogP calculations and crystallographic data (e.g., torsion angles) quantify these effects .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
Discrepancies in NMR assignments or crystal packing can arise from dynamic effects (e.g., ring puckering). Use DEPT-135 NMR to distinguish CH₂/CH₃ groups, and refine X-ray data with SHELXL to resolve disorder. For example, cyclopentane ring disorder in spiro compounds is mitigated by low-temperature crystallography (100 K) .
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes (e.g., cytochrome P450). QSAR studies on analogous spiro compounds correlate electronic parameters (HOMO-LUMO gaps) with antibacterial activity . DFT calculations (B3LYP/6-31G*) predict regioselectivity in substitution reactions .
Methodological Recommendations
- Synthesis : Prioritize solvent-free or microwave-assisted routes for sustainability .
- Characterization : Combine NMR, IR, and high-resolution MS with single-crystal XRD for unambiguous confirmation .
- Data Analysis : Use SHELX for crystallographic refinement and Gaussian for computational validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
